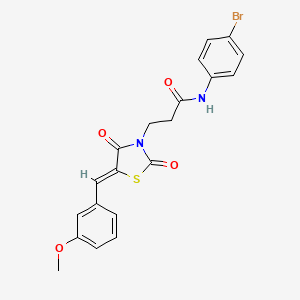

(Z)-N-(4-bromophenyl)-3-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanamide

Description

“(Z)-N-(4-bromophenyl)-3-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanamide” is a thiazolidinone derivative characterized by a 2,4-dioxothiazolidin core substituted with a 3-methoxybenzylidene group at position 5 and a propanamide chain linked to a 4-bromophenyl moiety. Thiazolidinones are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The Z-configuration of the benzylidene group ensures structural rigidity, which is critical for optimal interactions with biological targets.

Properties

IUPAC Name |

N-(4-bromophenyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O4S/c1-27-16-4-2-3-13(11-16)12-17-19(25)23(20(26)28-17)10-9-18(24)22-15-7-5-14(21)6-8-15/h2-8,11-12H,9-10H2,1H3,(H,22,24)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKBKKVJZSVDLP-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-bromophenyl)-3-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanamide typically involves a multi-step process:

Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable thioamide with an α-halo acid under basic conditions. This step forms the 2,4-dioxothiazolidine ring.

Methoxybenzylidene Formation: The methoxybenzylidene group is introduced via a condensation reaction between 3-methoxybenzaldehyde and the thiazolidinone derivative.

Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-bromoaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the compound can occur at the carbonyl groups of the thiazolidinone ring, potentially forming hydroxyl derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-bromophenyl)-3-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, the compound is being explored for its anticancer properties. Preliminary research suggests that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis (programmed cell death).

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of (Z)-N-(4-bromophenyl)-3-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to induce apoptosis by activating caspases, which are enzymes that play a crucial role in the execution of cell death. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

Electron-Donating Groups (OCH₃): The 3-methoxy group in the target compound may improve solubility and hydrogen-bonding capacity compared to halogenated analogs .

Propanamide Substituents :

- 4-Bromophenyl vs. 3-Bromophenyl : The position of bromine (para in the target vs. meta in ) affects steric and electronic properties. Para substitution often reduces steric hindrance, favoring target engagement .

- Coumarin and Thiophene Moieties : Compounds with coumarin () or thiophene sulfone () exhibit distinct activities due to extended π-conjugation or sulfone-mediated polarity shifts.

Key Insights:

- Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (~478 g/mol) and moderate LogP (3.8) suggest balanced solubility and membrane permeability, favorable for drug-like properties .

- Synthetic Complexity : The target’s synthesis (4–5 steps) is comparable to analogs but requires precise control over Z-configuration during benzylidene formation .

Biological Activity

Overview

(Z)-N-(4-bromophenyl)-3-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanamide is a synthetic compound belonging to the thiazolidinone class, known for its diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial and anticancer therapies.

Chemical Structure

The compound can be described by the following structural formula:

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of Thiazolidinone Core : A thioamide reacts with an α-halo acid under basic conditions to form the 2,4-dioxothiazolidine ring.

- Methoxybenzylidene Formation : A condensation reaction between 3-methoxybenzaldehyde and the thiazolidinone derivative introduces the methoxybenzylidene group.

- Amidation : The final step involves forming the amide bond by reacting the intermediate with 4-bromoaniline using coupling reagents like EDCI in the presence of a base.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal pathogens. Its effectiveness suggests potential as a candidate for developing new antibiotics.

Anticancer Activity

Research into the anticancer properties of this compound has shown promising results. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, including:

- NCI-H292 (Lung Cancer) : Exhibited an IC50 value of 1.26 μg/mL after 72 hours of incubation, indicating potent cytotoxicity .

- MCF-7 (Breast Cancer) and K562 (Leukemia) : Similar derivatives have shown low micromolar IC50 values against these cell lines, underscoring their potential as anticancer agents.

The mechanism of action appears to involve apoptosis induction through caspase activation and inhibition of key survival signaling pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Caspases Activation : Induces programmed cell death in cancer cells.

- Inhibition of Signaling Pathways : Disrupts pathways that promote cell proliferation and survival, contributing to its anticancer effects.

Case Studies

- Cytotoxicity Against Lung Carcinoma :

- Genotoxicity Assessment :

Summary of Research Findings

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against various bacteria and fungi |

| Anticancer Activity | Cytotoxic to NCI-H292 with IC50 = 1.26 μg/mL |

| Mechanism | Induces apoptosis via caspase activation |

| Genotoxicity | Increased DNA damage index in cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.